molecular formula C7H13N3O3 B2772905 Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate CAS No. 53147-90-3

Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate

Cat. No.: B2772905
CAS No.: 53147-90-3
M. Wt: 187.199
InChI Key: WGRDLLMKOMBUFU-VMPITWQZSA-N
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Description

Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate is a chemical compound known for its unique structure and reactivity. It is an ester derivative that contains both carbamoyl and imino functional groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate typically involves the reaction of ethyl acetate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted esters or carbamoyl compounds.

Scientific Research Applications

Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates such as imino or carbamoyl species.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-{[(methylcarbamoyl)amino]imino}acetate
  • Ethyl (2E)-2-{[(ethylcarbamoyl)amino]imino}acetate
  • Ethyl (2E)-2-{[(tert-butylcarbamoyl)amino]imino}acetate

Uniqueness

Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its dimethylcarbamoyl group provides steric hindrance and electronic effects that influence its chemical behavior, making it different from other similar compounds.

Properties

IUPAC Name

ethyl (2E)-2-(dimethylcarbamoylhydrazinylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-4-13-6(11)5-8-9-7(12)10(2)3/h5H,4H2,1-3H3,(H,9,12)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRDLLMKOMBUFU-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NNC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=N/NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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